Eicosapentaenoic acid

Catalog No.
S530376
CAS No.
10417-94-4
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eicosapentaenoic acid

CAS Number

10417-94-4

Product Name

Eicosapentaenoic acid

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

JAZBEHYOTPTENJ-JLNKQSITSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

5,8,11,14,17-Eicosapentaenoic Acid, 5,8,11,14,17-Icosapentaenoic Acid, Acid, Eicosapentanoic, Eicosapentaenoic Acid, eicosapentanoic acid, omega 3 Eicosapentaenoic Acid, omega-3-Eicosapentaenoic Acid, Timnodonic Acid

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

Description

The exact mass of the compound Eicosapentaenoic acid is 302.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3. It belongs to the ontological category of icosapentaenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Eicosapentaenoic acid (EPA), also known as timnodonic acid, is a polyunsaturated fatty acid (PUFA) belonging to the omega-3 family []. In scientific notation, it's referred to as 20:5(n-3), indicating a 20-carbon chain with five double bonds, the first positioned three carbons from the omega end []. EPA is naturally found in fatty fish like salmon, mackerel, and tuna, and plays a significant role in human health research [].


Molecular Structure Analysis

EPA's structure consists of a 20-carbon chain with a carboxylic acid group (COOH) at one end. Five double bonds exist within the carbon chain, all exhibiting a cis configuration (double bond geometry with hydrogens on the same side) []. These double bonds contribute to the unsaturated nature of EPA, influencing its chemical properties and biological functions [].


Chemical Reactions Analysis

The specific synthesis pathway for EPA in fish is not fully elucidated, but it's believed to be derived from alpha-linolenic acid (ALA), another omega-3 fatty acid, through enzymatic conversion []. EPA can undergo various chemical reactions, including:

  • Oxidation: EPA can be oxidized to form various eicosanoids, signaling molecules involved in inflammation, blood clotting, and immune response regulation [].
  • Esterification: EPA can react with alcohols to form esters, a process relevant in the production of fish oil supplements.

Physical And Chemical Properties Analysis

  • Melting Point: -54°C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, but readily soluble in organic solvents like ethanol and chloroform []
  • Stability: Susceptible to oxidation and degradation under light and heat []

EPA's mechanism of action in the human body is multifaceted. It incorporates into cell membranes, influencing their fluidity and function, and serves as a precursor for anti-inflammatory eicosanoids []. Studies suggest EPA may reduce inflammation, improve blood vessel function, and regulate triglyceride levels [].

Purity

>90% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

5.6

Exact Mass

302.2246

LogP

6.1

Appearance

Oily or waxy solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AAN7QOV9EA

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

EPA can be used for lowering elevated triglycerides in those who are hyperglyceridemic. In addition, EPA may play a therapeutic role in patients with cystic fibrosis by reducing disease severity and may play a similar role in type 2 diabetics in slowing the progression of diabetic nephropathy.
FDA Label
Treatment of Familial Adenomatous Polyposis

Pharmacology

Eicosanoids are chemical messengers derived from 20-carbon polyunsaturated fatty acids that play critical roles in immune and inflammatory responses. Both 20-carbon omega-6 fatty acids (arachidonic acid) and 20-carbon omega-3 fatty acids (EPA) can be found in cell membranes. During an inflammatory response, arachidonic acid and EPA are metabolized by enzymes known as cyclooxygenases and lipoxygenases to form eicosanoids. Increasing omega-3 fatty acid intake increases the EPA content of cell membranes and decreases the arachidonic acid content, resulting in higher proportions of eicosanoids derived from EPA. Physiologic responses to arachidonic acid-derived eicosanoids differ from responses to EPA-derived eicosanoids. In general, eicosanoids derived from EPA are less potent inducers of inflammation, blood vessel constriction, and clotting than eicosanoids derived from arachidonic acid.
Icosapent is the free fatty acid (FFA) form of eicosapentaenoic acid (EPA), a polyunsaturated long-chain fatty acid found in fish oil with a 20-carbon backbone and 5 double bonds, with potential supplementing, anti-inflammatory, anti-thrombotic, immunomodulating, anti-angiogenic and chemopreventive activities. Upon administration of icosapent, the free form of EPA is incorporated in cell membrane phospholipids and replaces arachidonic acid. This inhibits arachidonic acid conversion into thromboxanes and prostaglandin E2 (PGE2). Upon oral administration of icosapent, the EPA-FFA prevents and suppresses colonic neoplasia and reduces polyp formation and growth through as of yet not fully elucidated mechanisms.

Mechanism of Action

The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40.

Pictograms

Corrosive

Other CAS

10417-94-4

Wikipedia

Eicosapentaenoic acid

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]
Cosmetics -> Emollient; Skin conditioning

Dates

Modify: 2023-08-15
1: Borow KM, Nelson JR, Mason RP. Biologic plausibility, cellular effects, and molecular mechanisms of eicosapentaenoic acid (EPA) in atherosclerosis. Atherosclerosis. 2015 Sep;242(1):357-66. doi: 10.1016/j.atherosclerosis.2015.07.035. Epub 2015 Jul 22. Review. PubMed PMID: 26253795.
2: Pappalardo G, Almeida A, Ravasco P. Eicosapentaenoic acid in cancer improves body composition and modulates metabolism. Nutrition. 2015 Apr;31(4):549-55. doi: 10.1016/j.nut.2014.12.002. Epub 2014 Dec 12. Review. PubMed PMID: 25770317.
3: Xie D, Jackson EN, Zhu Q. Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production. Appl Microbiol Biotechnol. 2015 Feb;99(4):1599-610. doi: 10.1007/s00253-014-6318-y. Epub 2015 Jan 8. Review. PubMed PMID: 25567511; PubMed Central PMCID: PMC4322222.
4: Chen CT, Bazinet RP. β-oxidation and rapid metabolism, but not uptake regulate brain eicosapentaenoic acid levels. Prostaglandins Leukot Essent Fatty Acids. 2015 Jan;92:33-40. doi: 10.1016/j.plefa.2014.05.007. Epub 2014 Jun 5. Review. PubMed PMID: 24986271.
5: Fleming JA, Kris-Etherton PM. The evidence for α-linolenic acid and cardiovascular disease benefits: Comparisons with eicosapentaenoic acid and docosahexaenoic acid. Adv Nutr. 2014 Nov 14;5(6):863S-76S. doi: 10.3945/an.114.005850. Print 2014 Nov. Review. PubMed PMID: 25398754; PubMed Central PMCID: PMC4224228.
6: Gyurko R, Van Dyke TE. The role of polyunsaturated ω-3 fatty acid eicosapentaenoic acid-derived resolvin E1 (RvE1) in bone preservation. Crit Rev Immunol. 2014;34(4):347-57. Review. PubMed PMID: 24941160; PubMed Central PMCID: PMC4382917.
7: Davidson MH. Omega-3 fatty acids: new insights into the pharmacology and biology of docosahexaenoic acid, docosapentaenoic acid, and eicosapentaenoic acid. Curr Opin Lipidol. 2013 Dec;24(6):467-74. doi: 10.1097/MOL.0000000000000019. Review. PubMed PMID: 24184945.
8: Wu L, Roe CL, Wen Z. The safety assessment of Pythium irregulare as a producer of biomass and eicosapentaenoic acid for use in dietary supplements and food ingredients. Appl Microbiol Biotechnol. 2013 Sep;97(17):7579-85. doi: 10.1007/s00253-013-5114-4. Epub 2013 Jul 31. Review. PubMed PMID: 23900800.
9: Ohnishi H, Saito Y. Eicosapentaenoic acid (EPA) reduces cardiovascular events: relationship with the EPA/arachidonic acid ratio. J Atheroscler Thromb. 2013;20(12):861-77. Epub 2013 Sep 18. Review. PubMed PMID: 24047614.
10: Kwak SM, Myung SK, Lee YJ, Seo HG; Korean Meta-analysis Study Group. Efficacy of omega-3 fatty acid supplements (eicosapentaenoic acid and docosahexaenoic acid) in the secondary prevention of cardiovascular disease: a meta-analysis of randomized, double-blind, placebo-controlled trials. Arch Intern Med. 2012 May 14;172(9):686-94. doi: 10.1001/archinternmed.2012.262. Review. PubMed PMID: 22493407.
11: Fusar-Poli P, Berger G. Eicosapentaenoic acid interventions in schizophrenia: meta-analysis of randomized, placebo-controlled studies. J Clin Psychopharmacol. 2012 Apr;32(2):179-85. doi: 10.1097/JCP.0b013e318248b7bb. Review. PubMed PMID: 22367656.
12: Hjorth E, Freund-Levi Y. Immunomodulation of microglia by docosahexaenoic acid and eicosapentaenoic acid. Curr Opin Clin Nutr Metab Care. 2012 Mar;15(2):134-43. doi: 10.1097/MCO.0b013e32835017cc. Review. PubMed PMID: 22316559.
13: Maki KC, Rains TM. Stearidonic acid raises red blood cell membrane eicosapentaenoic acid. J Nutr. 2012 Mar;142(3):626S-629S. doi: 10.3945/jn.111.153858. Epub 2012 Jan 25. Review. PubMed PMID: 22279138.
14: Jacobson TA, Glickstein SB, Rowe JD, Soni PN. Effects of eicosapentaenoic acid and docosahexaenoic acid on low-density lipoprotein cholesterol and other lipids: a review. J Clin Lipidol. 2012 Jan-Feb;6(1):5-18. doi: 10.1016/j.jacl.2011.10.018. Epub 2011 Nov 3. Review. PubMed PMID: 22264569.
15: Siriwardhana N, Kalupahana NS, Moustaid-Moussa N. Health benefits of n-3 polyunsaturated fatty acids: eicosapentaenoic acid and docosahexaenoic acid. Adv Food Nutr Res. 2012;65:211-22. doi: 10.1016/B978-0-12-416003-3.00013-5. Review. PubMed PMID: 22361189.
16: Wei MY, Jacobson TA. Effects of eicosapentaenoic acid versus docosahexaenoic acid on serum lipids: a systematic review and meta-analysis. Curr Atheroscler Rep. 2011 Dec;13(6):474-83. doi: 10.1007/s11883-011-0210-3. Review. Erratum in: Curr Atheroscler Rep. 2012 Feb;14(1):93. PubMed PMID: 21975919.
17: Murphy RA, Yeung E, Mazurak VC, Mourtzakis M. Influence of eicosapentaenoic acid supplementation on lean body mass in cancer cachexia. Br J Cancer. 2011 Nov 8;105(10):1469-73. doi: 10.1038/bjc.2011.391. Epub 2011 Oct 4. Review. PubMed PMID: 21970879; PubMed Central PMCID: PMC3242518.
18: Iwami D, Nonomura K, Shirasugi N, Niimi M. Immunomodulatory effects of eicosapentaenoic acid through induction of regulatory T cells. Int Immunopharmacol. 2011 Mar;11(3):384-9. doi: 10.1016/j.intimp.2010.11.035. Epub 2010 Dec 18. Review. PubMed PMID: 21182821.
19: Sakamoto Y, Node K. [Anti-atherosclerotic effect of fibrates and eicosapentaenoic acid]. Nihon Rinsho. 2011 Jan;69(1):87-91. Review. Japanese. PubMed PMID: 21226266.
20: Musa-Veloso K, Binns MA, Kocenas AC, Poon T, Elliot JA, Rice H, Oppedal-Olsen H, Lloyd H, Lemke S. Long-chain omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid dose-dependently reduce fasting serum triglycerides. Nutr Rev. 2010 Mar;68(3):155-67. doi: 10.1111/j.1753-4887.2010.00272.x. Review. PubMed PMID: 20384846.

Explore Compound Types